4-chloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
4-chloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as antimicrobial, antifungal, and antitumor drugs . Therefore, it’s possible that this compound could interact with similar targets, but without specific studies, it’s hard to say definitively.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Many drugs that contain a thiazole ring work by inhibiting key enzymes or interacting with cellular receptors .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Thiazole-containing compounds have been found to impact a wide range of pathways, from inflammation to cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, and stability. Thiazole compounds are generally slightly soluble in water and soluble in alcohol and ether .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can all influence a compound’s action, efficacy, and stability. For example, the solubility of the compound in water and its stability in various conditions can affect its bioavailability and activity .
Properties
IUPAC Name |
4-chloro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c25-18-9-7-17(8-10-18)24(30)26-11-12-28-15-22(20-5-1-2-6-21(20)28)32-16-23(29)27-14-19-4-3-13-31-19/h1-2,5-10,15,19H,3-4,11-14,16H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPMEKYWRLAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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